Diacetamat

Übersicht

Beschreibung

Diacetamat, auch bekannt als N-[4-(Acetyloxy)phenyl]acetamid, ist eine chemische Verbindung mit der Summenformel C₁₀H₁₁NO₃ und einem Molekulargewicht von 193.1992 g/mol . Es ist ein Esterderivat von Paracetamol und bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

2. Herstellungsmethoden

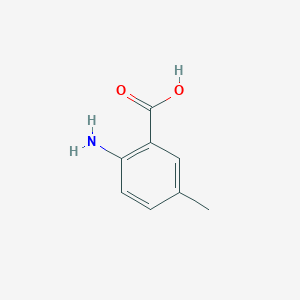

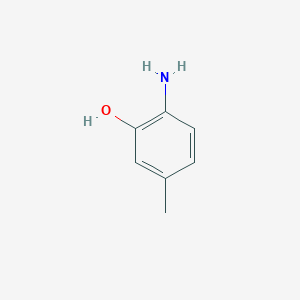

Synthesewege und Reaktionsbedingungen: this compound kann durch die Acetylierung von 4-Aminophenol unter Verwendung von Essigsäureanhydrid synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

Schritt 1: 4-Aminophenol reagiert mit Essigsäureanhydrid unter Bildung von Paracetamol.

Schritt 2: Paracetamol wird weiter acetyliert, um this compound zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von this compound die Verwendung von großtechnischen Reaktoren, in denen 4-Aminophenol und Essigsäureanhydrid unter kontrollierten Temperatur- und Druckbedingungen gemischt werden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Wasser oder einem organischen Lösungsmittel durchgeführt, um die Reaktion zu erleichtern und die Ausbeute zu verbessern .

Wissenschaftliche Forschungsanwendungen

Diacetamat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Prodrug von Paracetamol.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen Feinchemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Hydrolyse zur Freisetzung von Paracetamol, das dann seine Wirkungen entfaltet. Paracetamol ist bekannt dafür, das Enzym Cyclooxygenase zu hemmen, wodurch die Synthese von Prostaglandinen reduziert wird, die Mediatoren von Schmerz und Entzündung sind .

Ähnliche Verbindungen:

Paracetamol: Die Stammverbindung von this compound, bekannt für ihre schmerzlindernden und fiebersenkenden Eigenschaften.

Acetanilid: Ein weiteres acetyliertes Derivat von Anilin, das als Schmerzmittel und Fiebersenker verwendet wird.

Phenacetin: Ein acetyliertes Derivat von p-Phenetidin, das früher als Schmerzmittel und Fiebersenker verwendet wurde

Einzigartigkeit von this compound: this compound ist aufgrund seiner doppelten Acetylierung einzigartig, die seine Löslichkeit, Stabilität und Reaktivität im Vergleich zu seiner Stammverbindung, Paracetamol, beeinflusst. Diese doppelte Acetylierung beeinflusst auch seine pharmakokinetischen Eigenschaften, was es zu einem potenziellen Prodrug für Paracetamol macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diacetamate can be synthesized through the acetylation of 4-aminophenol using acetic anhydride. The reaction typically involves the following steps:

Step 1: 4-aminophenol reacts with acetic anhydride to form acetaminophen.

Step 2: Acetaminophen undergoes further acetylation to form diacetamate.

Industrial Production Methods: In industrial settings, the synthesis of diacetamate involves the use of large-scale reactors where 4-aminophenol and acetic anhydride are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the reaction and improve yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diacetamat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: this compound kann hydrolysiert werden, um Paracetamol und Essigsäure zu bilden.

Oxidation: Es kann Oxidationsreaktionen eingehen, um entsprechende Chinone zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Typischerweise in Gegenwart von Wasser oder wässrigen Säure-/Basenlösungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Verschiedene Nukleophile können je nach gewünschtem Substitutionsprodukt verwendet werden.

Hauptprodukte, die gebildet werden:

Hydrolyse: Paracetamol und Essigsäure.

Oxidation: Chinone.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wirkmechanismus

The mechanism of action of diacetamate involves its hydrolysis to release acetaminophen, which then exerts its effects. Acetaminophen is known to inhibit the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Acetaminophen: The parent compound of diacetamate, known for its analgesic and antipyretic properties.

Acetanilide: Another acetylated derivative of aniline, used as an analgesic and antipyretic.

Phenacetin: An acetylated derivative of p-phenetidine, previously used as an analgesic and antipyretic

Uniqueness of Diacetamate: Diacetamate is unique due to its dual acetylation, which affects its solubility, stability, and reactivity compared to its parent compound, acetaminophen. This dual acetylation also influences its pharmacokinetic properties, making it a potential prodrug for acetaminophen .

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAOSPFULOFZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046256 | |

| Record name | Diacetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-33-8 | |

| Record name | p-Acetoxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetamate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

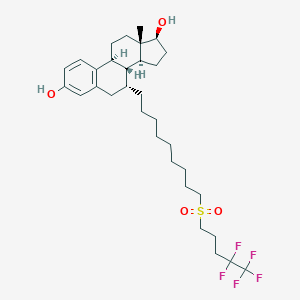

Feasible Synthetic Routes

Q1: What are the potential health risks associated with the presence of diacetamate as an impurity in acetaminophen formulations?

A1: The research paper primarily focuses on identifying impurities in acetaminophen formulations and does not delve into the specific toxicological profile of diacetamate []. Therefore, we cannot ascertain the specific health risks associated with diacetamate from this study. Further research is needed to evaluate the potential toxicity and safety concerns of this impurity in pharmaceutical products. To ensure patient safety, it is crucial for pharmaceutical manufacturers to adhere to strict quality control measures and comply with regulatory guidelines regarding impurities in drug formulations. [] Source: Ghaleb, S., et al. "Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market." Molecules 27.16 (2022): 5073. https://doi.org/10.3390/molecules27165073

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)